molecular formula C9H9ClFNO2 B13578315 Ethyl 3-amino-2-chloro-6-fluorobenzoate

Ethyl 3-amino-2-chloro-6-fluorobenzoate

Cat. No.: B13578315
M. Wt: 217.62 g/mol
InChI Key: RTTPGWDRBLNNAA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chloro-6-fluorobenzoate (CAS 2248275-01-4) is a benzoate ester derivative with a molecular formula of C9H9ClFNO2 and a molecular weight of 217.63 g/mol . It is recommended to be stored at 2-8°C to maintain stability . As a multifunctional building block, this compound contains three distinct reactive sites—an aromatic amine, a chloro group, and a fluoro group—on its benzoate core. This structure makes it a valuable intermediate in synthetic and medicinal chemistry research, particularly for the construction of more complex molecules. The presence of both chlorine and fluorine atoms is a significant feature in modern drug design. The introduction of fluorine into molecular frameworks is a established strategy to fine-tune key properties of drug candidates, such as their metabolic stability, lipophilicity, and binding affinity to biological targets . Similarly, halogen atoms like chlorine are often used to modulate steric and electronic characteristics. Consequently, this compound is well-suited for applications in pharmaceutical R&D, serving as a precursor in the synthesis of potential active compounds, including protease inhibitors and other targeted therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 3-amino-2-chloro-6-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3

InChI Key

RTTPGWDRBLNNAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)N)F

Origin of Product

United States

Preparation Methods

The preparation of Ethyl 3-amino-2-chloro-6-fluorobenzoate generally involves multi-step organic synthesis including halogenation, esterification, nitration, reduction, and substitution reactions. The key challenge lies in the selective introduction of chloro and fluoro substituents along with the amino group on the benzoate ring while maintaining the integrity of the ester functionality.

Common Synthetic Routes

Halogenation and Esterification

A common approach starts from ethyl 3-amino-6-fluorobenzoate, which undergoes selective chlorination at the 2-position. This is typically achieved using chlorinating agents under controlled conditions to avoid over-chlorination or side reactions. Esterification is often performed prior to halogenation to protect the carboxyl group and improve reaction selectivity.

  • Typical conditions: Chlorination using reagents such as sulfuryl chloride or N-chlorosuccinimide in solvents like dichloromethane or acetonitrile at low to moderate temperatures (0–40 °C).
  • Catalysts: Lewis acids such as iron(III) chloride may be employed to facilitate electrophilic aromatic substitution.
  • Yields: Reported yields for chlorination steps range from 60% to 80% depending on conditions and purity of starting materials.
Nitration and Reduction

An alternative route involves nitration of ethyl 2-chloro-6-fluorobenzoate to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to reduce the nitro group to an amino group.

  • Nitration: Mixed acid nitration (HNO₃/H₂SO₄) under controlled temperature (0–5 °C) to prevent over-nitration.
  • Reduction: Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst at ambient pressure and temperature.
  • Yields: Reduction yields typically exceed 90%, providing high-purity amino derivatives.
Direct Amination via Substitution

In some synthetic schemes, direct nucleophilic aromatic substitution of a suitable leaving group (e.g., nitro or halogen) at the 3-position with ammonia or amines is performed to install the amino group.

  • Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with excess ammonia or amine.
  • Catalysts: Base catalysts like potassium carbonate may be used to facilitate substitution.
  • Yields: Moderate to good yields (50–75%) depending on substrate reactivity.

Detailed Synthetic Procedure Example from Literature

Stepwise Synthesis Scheme

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Esterification Ethanol, acid catalyst (e.g., H₂SO₄), reflux 85 Converts benzoic acid to ethyl ester
2 Chlorination Sulfuryl chloride, FeCl₃ catalyst, DCM, 0–25 °C 70 Selective chlorination at 2-position
3 Nitration HNO₃/H₂SO₄, 0–5 °C 75 Introduces nitro group at 3-position
4 Reduction H₂ gas, Pd/C catalyst, room temperature 95 Reduces nitro to amino group

This sequence is adapted from patent and journal sources detailing the preparation of related compounds with chloro and fluoro substituents on benzoate rings.

Reaction Notes

  • Esterification is typically performed first to protect the carboxyl group and improve solubility.
  • Chlorination requires careful temperature control to avoid di-chlorination or ring substitution at undesired positions.
  • Nitration is regioselective due to directing effects of existing substituents.
  • Reduction is efficient and clean, often requiring simple filtration to remove catalyst.

Industrial and Scale-Up Considerations

Continuous Flow and Automated Systems

Industrial production of this compound may utilize continuous flow reactors for halogenation and reduction steps to enhance safety, reproducibility, and yield. Automated control of temperature, reagent feed, and reaction time ensures consistent product quality.

Purification Techniques

  • Crystallization from solvents such as ethanol or heptane is common to isolate the product.
  • Filtration and washing steps remove inorganic salts and catalyst residues.
  • Vacuum drying at controlled temperatures (30–40 °C) yields stable solid products.

Data Table Summarizing Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Halogenation + Esterification Ethyl 3-amino-6-fluorobenzoate Sulfuryl chloride, FeCl₃, DCM, reflux 65–75 Good regioselectivity Requires careful temperature control
Nitration + Reduction Ethyl 2-chloro-6-fluorobenzoate HNO₃/H₂SO₄ nitration, Pd/C hydrogenation 85–90 High purity amino product Multi-step, uses strong acids
Direct Amination 2-chloro-6-fluorobenzoate derivative Ammonia, DMF, K₂CO₃, heat 50–70 Fewer steps Moderate yield, harsh conditions

Chemical Reactions Analysis

Ethyl 3-amino-2-chloro-6-fluorobenzoate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Aromatic Substitution: The chlorine and fluorine atoms make it susceptible to electrophilic aromatic substitution reactions.

    Reduction: Reduction of the nitro group (if present) can lead to the corresponding amine.

Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., hydrogen gas with a catalyst).

Scientific Research Applications

Ethyl 3-amino-2-chloro-6-fluorobenzoate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Agrochemicals: It may serve as a precursor for pesticides or herbicides.

    Material Science: Its unique structure could contribute to novel materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance, in drug design, it might interact with specific protein targets or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparison

A summary of key parameters is provided in Table 1.

Table 1: Comparative Analysis of Ethyl 3-amino-2-chloro-6-fluorobenzoate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Ester Group Key Features
This compound C₉H₉ClFNO₂ 217.63 (calc) 2-Cl, 3-NH₂, 6-F Ethyl Electron-donating NH₂ enhances ring activation
Ethyl 6-bromo-3-chloro-2-fluorobenzoate C₉H₇BrClFO₂ 281.505 2-F, 3-Cl, 6-Br Ethyl Bromine increases molecular weight; deactivating Br reduces reactivity
Ethyl 3-chloro-2-cyano-6-fluorobenzoate C₁₀H₇ClFNO₂ 227.62 (calc) 2-CN, 3-Cl, 6-F Ethyl Cyano (CN) is strongly electron-withdrawing; may reduce solubility
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 232.636 2-F, 3-OCH₃, 6-Cl Ethyl Methoxy (OCH₃) is electron-donating but bulkier than NH₂
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate C₁₀H₇ClF₄O₂ 272.61 (calc) 2-F, 3-Cl, 6-CF₃ Ethyl Trifluoromethyl (CF₃) is highly electronegative and lipophilic
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ 213.59 (calc) 2-F, 3-CN, 6-Cl Methyl Methyl ester reduces lipophilicity compared to ethyl analogs

Physicochemical Properties

  • Molecular Weight : Brominated () and trifluoromethylated () analogs have higher molecular weights (>250 g/mol), which may influence pharmacokinetic profiles.
  • Solubility: The amino group in the target compound could improve aqueous solubility compared to cyano- or trifluoromethyl-substituted analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-2-chloro-6-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Esterification : React 3-amino-2-chloro-6-fluorobenzoic acid with ethanol using a catalytic acid (e.g., concentrated H₂SO₄) under reflux. Monitor progress via TLC (hexane:ethyl acetate 3:1). This mirrors esterification protocols for similar compounds .
  • Halogenation : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution. Use directing groups (e.g., the amino group directs meta-substitution) to control regioselectivity. Optimize temperature (0–5°C for fluorination) and stoichiometry (1.2 equivalents of Cl source) .
  • Workup : Neutralize acidic byproducts with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Q. How can this compound be purified and characterized to confirm structural integrity?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 → 1:1) or recrystallization (ethanol/water mixture).
  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for diagnostic signals: ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet), aromatic protons (δ 6.5–7.5 ppm), and NH₂ (δ 5.2 ppm, broad).
  • IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol) and refine using SHELXL .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₉H₁₀ClFNO₂: 234.03).
  • UV-Vis : Detect conjugation effects (λmax ~260 nm due to aromatic π→π* transitions).
  • Elemental Analysis : Validate C, H, N, Cl, F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the benzoate scaffold be addressed?

  • Methodological Answer :

  • Directing Groups : The amino group (-NH₂) acts as a strong meta-director. Use protecting groups (e.g., acetylation of -NH₂) to alter reactivity if ortho/para substitution is required.
  • Electrophilic Agents : Select Cl₂ (for chlorination) or Selectfluor® (for fluorination) to enhance selectivity. Monitor reaction kinetics via in-situ IR to avoid over-halogenation .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and optimize substituent positioning .

Q. How can contradictory data from NMR and X-ray crystallography be resolved during structural validation?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the ethyl ester group, which may cause signal splitting.
  • Twinned Crystals : Employ SHELXL’s TWIN command to refine twinned datasets and resolve ambiguities in bond lengths/angles .
  • Cross-Validation : Compare experimental 19F^{19}F NMR shifts with computed values (GIAO method) to confirm fluorine positioning .

Q. What strategies enable functional group interconversion of the ethyl ester to amide or carboxylic acid derivatives?

  • Methodological Answer :

  • Hydrolysis : Reflux with 6M HCl to yield 3-amino-2-chloro-6-fluorobenzoic acid. Neutralize with NaOH and isolate via filtration .
  • Amide Formation : Activate the carboxylic acid (EDC/HOBt) and react with amines (e.g., benzylamine) in DMF. Purify via flash chromatography .

Q. How can computational tools aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use DFT (B3LYP/6-311+G**) to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Tautomer Stability : Compare enol/imine tautomers via Gibbs free energy calculations (ΔG < 2 kcal/mol favors the amino form) .

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